molecular formula C16H24N2O3 B374824 1-methyl-4-piperidinyl 4-propoxyphenylcarbamate

1-methyl-4-piperidinyl 4-propoxyphenylcarbamate

Cat. No.: B374824
M. Wt: 292.37g/mol
InChI Key: PCKJAGMEUJAJAS-UHFFFAOYSA-N
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Description

1-methyl-4-piperidinyl 4-propoxyphenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-piperidinyl 4-propoxyphenylcarbamate typically involves the reaction of 1-methylpiperidin-4-amine with 4-propoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-piperidinyl 4-propoxyphenylcarbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

1-methyl-4-piperidinyl 4-propoxyphenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-piperidinyl 4-propoxyphenylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

1-methyl-4-piperidinyl 4-propoxyphenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37g/mol

IUPAC Name

(1-methylpiperidin-4-yl) N-(4-propoxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-3-12-20-14-6-4-13(5-7-14)17-16(19)21-15-8-10-18(2)11-9-15/h4-7,15H,3,8-12H2,1-2H3,(H,17,19)

InChI Key

PCKJAGMEUJAJAS-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)OC2CCN(CC2)C

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)OC2CCN(CC2)C

Origin of Product

United States

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